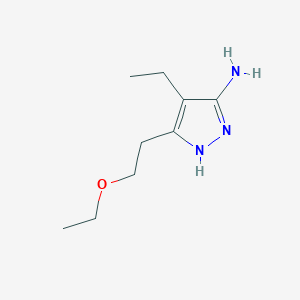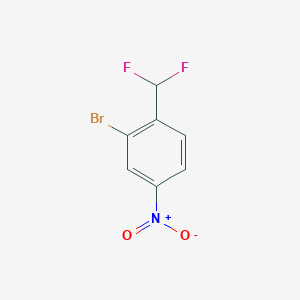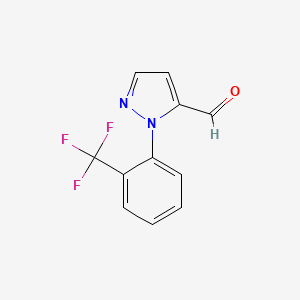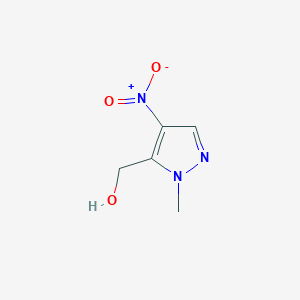
1-Methyl-4-nitro-1H-pyrazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the first position, a nitro group at the fourth position, and a hydroxymethyl group at the fifth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction and subsequent hydroxymethylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. Finally, the hydroxymethylation is achieved using formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, reduction, and hydroxymethylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: (1-methyl-4-nitro-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1-methyl-4-amino-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(1-methyl-4-nitro-1H-pyrazol-3-yl)methanol: Similar structure but with the nitro group at the third position.
(1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid): Contains a propyl group and a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a hydroxymethyl group allows for diverse chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(2-methyl-4-nitropyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2,9H,3H2,1H3 |
Clave InChI |
UPSMIXGAJNLQCN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


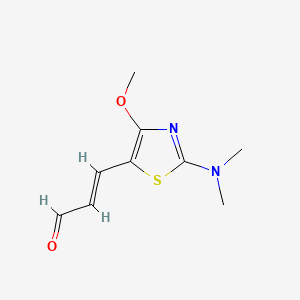
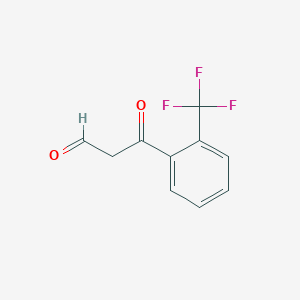
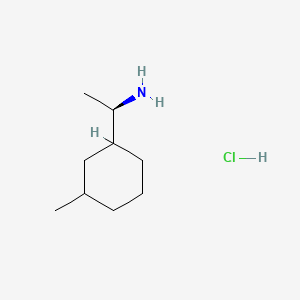



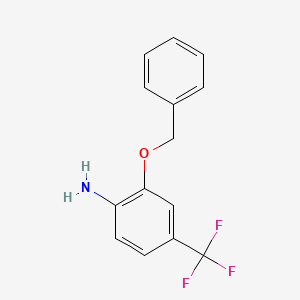

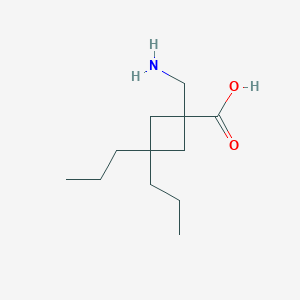

![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
